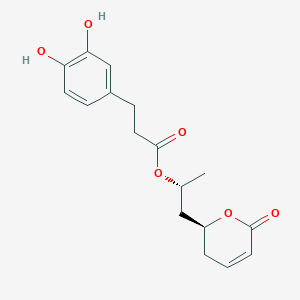
Tarchonanthuslactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tarchonanthuslactone, also known as this compound, is a useful research compound. Its molecular formula is C17H20O6 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Diabetic Properties
Research has indicated that Tarchonanthuslactone exhibits a blood glucose-increasing effect in diabetic mouse models. Contrary to expectations based on its structural similarity to caffeic acid, which is known for its blood glucose-lowering properties, this compound demonstrated an acute and non-cumulative increase in blood glucose levels when administered to diabetic mice. This finding suggests that while it may not serve as an anti-diabetic agent, it could provide insights into the mechanisms of diabetes management and the design of new therapeutic agents .
Potential Anti-Cancer Activity
Preliminary studies have explored the potential of this compound in cancer therapy. Specifically, research indicates that it may induce apoptotic cell death in pancreatic cancer cells. The mechanism appears to involve the modulation of cellular pathways that lead to apoptosis, making this compound a candidate for further investigation as a chemotherapeutic agent .
Synthetic Applications
This compound serves as a valuable building block in synthetic organic chemistry due to its unique structural features. Its α,β-unsaturated δ-lactone motif allows for various transformations in synthetic pathways, particularly in the synthesis of chiral compounds.
Chiral Synthesis
The compound has been utilized in asymmetric synthesis processes, where it acts as a chiral precursor for synthesizing other biologically active compounds. For instance, researchers have successfully employed this compound in the synthesis of complex natural products and pharmaceuticals through enantioselective reactions .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Diabetes Research Study
In a controlled study involving diabetic Swiss mice, this compound was administered at a dosage of 3.0 mg/kg via intraperitoneal injection. Blood glucose levels were monitored over 90 minutes post-administration. The results indicated a significant increase in blood glucose levels at 90 minutes, suggesting its acute effect on glucose metabolism .
Cancer Cell Study
A preliminary investigation into this compound's effects on pancreatic cancer cells revealed that treatment led to increased rates of apoptosis compared to control groups. This study highlights the compound's potential as a lead candidate for developing new cancer therapies targeting apoptotic pathways .
Propiedades
Fórmula molecular |
C17H20O6 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
[(2R)-1-[(2S)-6-oxo-2,3-dihydropyran-2-yl]propan-2-yl] 3-(3,4-dihydroxyphenyl)propanoate |
InChI |
InChI=1S/C17H20O6/c1-11(9-13-3-2-4-16(20)23-13)22-17(21)8-6-12-5-7-14(18)15(19)10-12/h2,4-5,7,10-11,13,18-19H,3,6,8-9H2,1H3/t11-,13+/m1/s1 |
Clave InChI |
DEJPAJWPCTUPPL-YPMHNXCESA-N |
SMILES isomérico |
C[C@H](C[C@@H]1CC=CC(=O)O1)OC(=O)CCC2=CC(=C(C=C2)O)O |
SMILES canónico |
CC(CC1CC=CC(=O)O1)OC(=O)CCC2=CC(=C(C=C2)O)O |
Sinónimos |
tarchonanthuslactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















